3-Bromo-5-(pyridin-2-ylmethoxy)pyridine
Description
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-bromo-5-(pyridin-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H9BrN2O/c12-9-5-11(7-13-6-9)15-8-10-3-1-2-4-14-10/h1-7H,8H2 |
InChI Key |
OQMXXMBMAWSZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bromopyridine Derivatives
Physical and Chemical Properties
Q & A
Q. What are the preferred synthetic routes for 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves bromination of a pyridine precursor followed by functionalization of the methoxy group. A common approach includes:
Bromination: Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–100°C to introduce bromine at the 3-position of the pyridine ring .
Methoxy Group Introduction: Employ nucleophilic aromatic substitution (SNAr) with pyridin-2-ylmethanol under basic conditions (e.g., K₂CO₃ in DMSO) at 120°C .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .
Q. How can the purity and structural integrity of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine be validated post-synthesis?
Methodological Answer: Characterization involves:
Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyridin-2-ylmethoxy protons at δ 4.5–5.0 ppm, bromine-induced deshielding) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀BrN₂O: calc. 281.9978).
Chromatography:
Q. What are the common reactivity patterns of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine in cross-coupling reactions?
Methodological Answer: The bromine atom facilitates cross-coupling:
Suzuki-Miyaura Reaction:
- Conditions: Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), in dioxane/H₂O (3:1) at 90°C .
- Yields: 70–85% for biaryl products.
Buchwald-Hartwig Amination:
- Use XantPhos-Pd-G3 (2 mol%) and primary/secondary amines to install amino groups .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine, and how do these influence its reactivity?
Methodological Answer:
DFT Calculations:
- Optimize geometry at B3LYP/6-311+G(d,p) level to map electron density. Bromine induces electron withdrawal, activating the 3-position for nucleophilic attack .
- HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity, aligning with observed coupling efficiencies .
Reactivity Insights:
- Electron-deficient pyridine rings favor oxidative addition in Pd-catalyzed reactions .
Q. What contradictions exist in reported biological activities of structurally similar brominated pyridines, and how can they inform studies on this compound?
Methodological Answer:
Case Study Comparison:
- 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (): Shows nAChR modulation but conflicting IC₅₀ values (5–50 µM) across assays due to assay-specific buffer conditions.
- 3-Bromo-2-formylpyridine (): Antimicrobial activity varies with bacterial strain (Gram+ vs. Gram−), suggesting substituent-dependent membrane permeability.
Resolution Strategies:
- Standardize assays (e.g., uniform pH, temperature) and validate via orthogonal methods (e.g., SPR for binding kinetics) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pyridin-2-ylmethoxy group’s role in target binding?
Methodological Answer:
Analog Synthesis:
- Replace pyridin-2-ylmethoxy with smaller (methoxy) or bulkier (benzyloxy) groups to assess steric effects.
Biological Testing:
- Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or ITC.
- Key Metrics: Binding affinity (Kd), selectivity ratios (vs. off-targets) .
Computational Docking:
Q. What are the challenges in scaling up the synthesis of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine, and how can continuous flow chemistry address them?
Methodological Answer:
Batch Process Limitations:
Flow Chemistry Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
